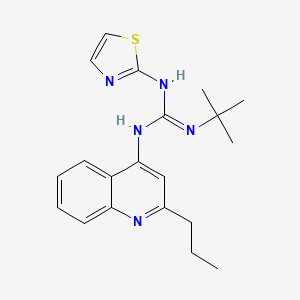
2-tert-butyl-1-(2-propylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-1-(2-propylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine: is a synthetic organic compound that belongs to the class of guanidine derivatives. Its chemical formula is C₁₉H₂₄N₄S, and it exhibits interesting pharmacological properties. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Méthodes De Préparation
a. Synthetic Routes
The synthesis of this compound involves several steps. One common approach starts with the condensation of 2-propylquinoline-4-carbaldehyde with thiosemicarbazide to form the thiosemicarbazone intermediate. Subsequent cyclization of the intermediate yields the desired guanidine compound. The tert-butyl group is introduced during the final step.
b. Reaction Conditions
Condensation: 2-propylquinoline-4-carbaldehyde reacts with thiosemicarbazide in ethanol or another suitable solvent.
Cyclization: The thiosemicarbazone intermediate undergoes cyclization in the presence of acid or base.
c. Industrial Production
While industrial-scale production details are proprietary, laboratories can synthesize this compound using the described methods.
Analyse Des Réactions Chimiques
a. Types of Reactions
Oxidation: The guanidine moiety can undergo oxidation to form corresponding imines or amides.
Reduction: Reduction of the imine or carbonyl group may yield secondary amines.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
b. Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or other nucleophiles.
c. Major Products
The major products depend on the specific reaction conditions. Oxidation may yield imines or amides, while reduction leads to secondary amines.
Applications De Recherche Scientifique
This compound has diverse applications:
Medicine: It exhibits potential as an antiviral or antitumor agent due to its unique structure.
Chemistry: Researchers use it as a building block for designing new guanidine-based molecules.
Industry: It could find use in materials science or catalysis.
Mécanisme D'action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While no direct analogs exist, compounds with guanidine or quinoline moieties share some similarities. Notable examples include guanidine hydrochloride and 4-tert-butylquinoline .
: Reference 1 (if available) : Reference 2 (if available)
Propriétés
Numéro CAS |
71079-94-2 |
|---|---|
Formule moléculaire |
C20H25N5S |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
2-tert-butyl-1-(2-propylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C20H25N5S/c1-5-8-14-13-17(15-9-6-7-10-16(15)22-14)23-18(25-20(2,3)4)24-19-21-11-12-26-19/h6-7,9-13H,5,8H2,1-4H3,(H2,21,22,23,24,25) |
Clé InChI |
PKFZSHWGLSTODX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=CC=CC=C2C(=C1)NC(=NC(C)(C)C)NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


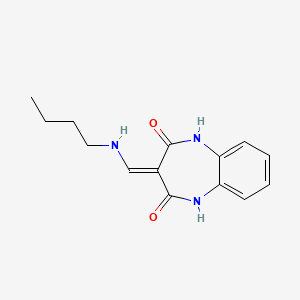

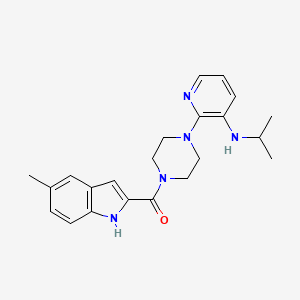
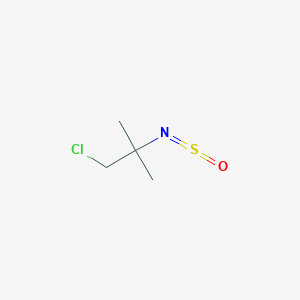
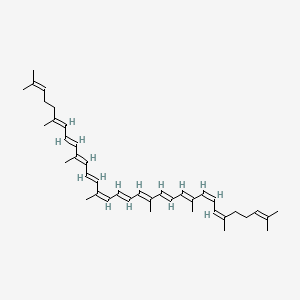
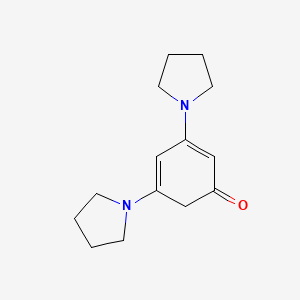

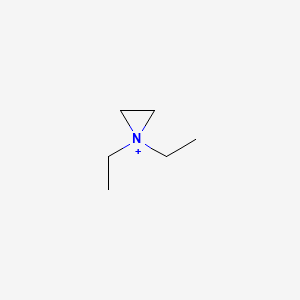
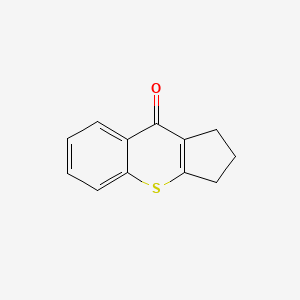
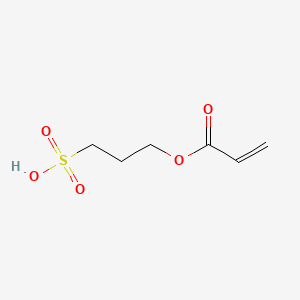
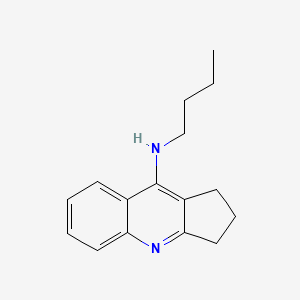


![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)
